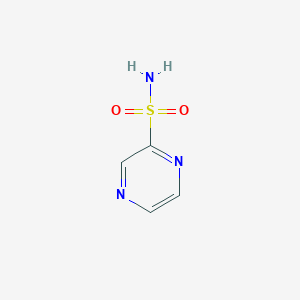

Pyrazine-2-sulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

pyrazine-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2S/c5-10(8,9)4-3-6-1-2-7-4/h1-3H,(H2,5,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTIHOBZPEKJCRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"Pyrazine-2-sulfonamide" chemical properties and structure

Chemical Class: Heteroaromatic Sulfonamide | CAS: 55438-68-5 (Generic)[1]

Executive Summary

Pyrazine-2-sulfonamide (

The molecule serves as a primary pharmacophore in the development of Carbonic Anhydrase Inhibitors (CAIs) , targeting isoforms hCA I, II, IX, and XII.[1] Furthermore, it acts as a versatile intermediate in the synthesis of antiviral agents (e.g., Favipiravir analogs) and antitubercular compounds.[1] This guide delineates the structural dynamics, validated synthetic protocols, and reactivity profiles necessary for leveraging this scaffold in high-throughput lead optimization.[1]

Structural & Physicochemical Profile

Electronic Architecture

The pyrazine ring consists of two nitrogen atoms at positions 1 and 4. These heteroatoms exert a strong inductive ($ -I

-

Acidity (pKa): The electron-deficient pyrazine ring stabilizes the conjugate base of the sulfonamide group ($ -SO_2NH^- $). While benzenesulfonamide has a pKa of ~10.1, this compound is more acidic (estimated pKa ~8.8–9.2), enhancing its ionization at physiological pH.[1]

-

Basicity: The pyrazine ring nitrogens are weakly basic (pKa of conjugate acid ~0.65), making protonation unlikely under neutral conditions.[1]

Key Properties Table[1]

| Property | Value | Context |

| Molecular Formula | Core Scaffold | |

| Molecular Weight | 159.17 g/mol | Fragment-based Drug Design compliant |

| H-Bond Donors | 1 ($ -NH_2 $) | Critical for Zn(II) coordination |

| H-Bond Acceptors | 4 (2 Ring N, 2 Sulfonyl O) | High interaction potential |

| Topological Polar Surface Area | ~85-90 Ų | Good membrane permeability predictor |

| LogP | ~ -0.8 to -0.2 | Hydrophilic; high aqueous solubility |

Synthetic Methodologies

The direct sulfonation of pyrazine is kinetically unfavorable due to ring deactivation.[2] The most robust protocols utilize 2-aminopyrazine or pyrazine-2-thiol as precursors.

Protocol A: The Modified Sandmeyer-Meerwein Route

This pathway is preferred for generating the sulfonyl chloride intermediate from the readily available 2-aminopyrazine.

Reagents: 2-Aminopyrazine,

-

Diazotization:

-

Chlorosulfonation (Meerwein Reaction):

-

Prepare a saturated solution of

in glacial acetic acid containing catalytic -

Add the diazonium solution slowly to the

mixture at 0°C. Allow to warm to room temperature. -

Observation: Evolution of

gas indicates decomposition of the diazo intermediate and radical capture by

-

-

Amination:

-

Extract the sulfonyl chloride (unstable) into DCM.

-

Treat immediately with aqueous

(excess) or a specific amine at 0°C.[1] -

Purification: Acidify to precipitate the sulfonamide or extract with ethyl acetate.

-

Protocol B: Oxidation of Pyrazine-2-thiol

Suitable when the thiol starting material is available.

-

Oxidative Chlorination:

-

Amidation:

-

React the crude sulfonyl chloride with ammonia gas in dry THF.

-

Visualization: Synthetic Workflow & SAR Logic

The following diagram illustrates the synthetic pathway and the Structure-Activity Relationship (SAR) logic for derivatizing the scaffold.

Caption: Figure 1. Chemo-enzymatic logic flow from precursor to target, highlighting critical intermediates and SAR vectors.

Reactivity & Functionalization[1][2]

Nucleophilic Aromatic Substitution ( )

The pyrazine ring is highly activated for

-

Regioselectivity: Nucleophiles (amines, alkoxides) preferentially attack C-3 (ortho to sulfonamide) or C-6 , depending on steric bulk.[1]

-

Application: Introduction of lipophilic side chains to balance the hydrophilicity of the core.

Sulfonamide N-Alkylation

The acidic proton of the sulfonamide ($ -SO_2NH_2

-

Reaction:

[1] -

Note: Monosubstitution is preferred for CAI activity; disubstitution ($ -SO_2NR_2 $) abolishes Zinc coordination.[1]

Pharmacological Mechanism: Carbonic Anhydrase Inhibition[1][3]

This compound functions as a classic Zinc-binder .[1] The mechanism of action is driven by the coordination of the deprotonated sulfonamide nitrogen to the

Mechanism of Action (MOA)[1]

-

Ionization: The sulfonamide moiety (

) ionizes to the anion ( -

Coordination: The anion displaces the zinc-bound water molecule/hydroxide ion (

) critical for the catalytic hydration of -

Stabilization: The pyrazine ring engages in Van der Waals and

-stacking interactions with hydrophobic residues (e.g., Val121, Leu198 in hCA II) lining the active site cavity.[1]

Isoform Selectivity: Modifying the pyrazine ring at position 3 or 5 allows for selectivity tuning between cytosolic (hCA I/II) and transmembrane (hCA IX/XII) isoforms, the latter being targets for hypoxic tumor therapy.[1]

References

-

Patel, N. B., & Patel, N. N. (2003).[1] Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Derivatives. Oriental Journal of Chemistry.

-

Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.

-

Hadházi, A., et al. (2017).[1] Synthesis and antiviral activity of novel pyrazine-sulfonamide hybrids. Bioorganic & Medicinal Chemistry Letters.

-

PubChem. (n.d.).[1] this compound Compound Summary. National Library of Medicine. [1]

-

ChemScene. (n.d.).[1] this compound Product Information. ChemScene Building Blocks.

Sources

An In-depth Technical Guide to Pyrazine-2-sulfonamide: A Promising Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Pyrazine-2-sulfonamide, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its fundamental properties, synthesis, biological activities, and the experimental protocols essential for its evaluation, offering a resource for researchers and drug development professionals.

Core Compound Identification

A foundational aspect of any chemical entity is its unique identifiers and fundamental properties. This compound is cataloged with the following key data points:

| Property | Value | Source(s) |

| CAS Number | 1195533-51-7 | [1][2][3] |

| Molecular Weight | 159.17 g/mol | [1][2][3] |

| Molecular Formula | C₄H₅N₃O₂S | [1][2][3] |

| IUPAC Name | This compound | [3] |

| Synonyms | 2-Pyrazinesulfonamide, sulfonamidopyrazine | [2][3] |

The Scientific Rationale: A Molecule of Interest

This compound emerges as a molecule of interest due to the convergence of two critical pharmacophores: the pyrazine ring and the sulfonamide group. The pyrazine moiety, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a structural component in numerous biologically active compounds and approved drugs.[4][5] Its presence can influence pharmacokinetic properties and target binding.

The sulfonamide functional group is a well-established class of antimicrobial agents.[1] These compounds typically act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria.[1] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides disrupt the production of essential precursors for DNA and RNA synthesis, leading to a bacteriostatic effect.[1] The combination of these two moieties in this compound and its derivatives offers a promising scaffold for the development of novel therapeutic agents, particularly in the face of rising antimicrobial resistance.[1]

Synthesis of N-Substituted Pyrazine-2-sulfonamides: A Generalized Protocol

The synthesis of derivatives based on the this compound core is crucial for structure-activity relationship (SAR) studies. A common and versatile method involves the reaction of pyrazine-2-sulfonyl chloride with a primary or secondary amine.[1]

Causality Behind Experimental Choices

The choice of pyrazine-2-sulfonyl chloride as the starting material is strategic due to the high reactivity of the sulfonyl chloride group, which readily undergoes nucleophilic attack by amines. The use of a base, such as triethylamine, is essential to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. Anhydrous conditions are critical to prevent the hydrolysis of the highly reactive sulfonyl chloride. The reaction is initially performed at a low temperature (0 °C) to control the exothermic nature of the reaction and minimize potential side reactions.

Step-by-Step Experimental Protocol

Materials:

-

Pyrazine-2-sulfonyl chloride

-

Appropriate primary or secondary amine

-

Triethylamine (Et₃N)

-

Anhydrous dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

-

Dropping funnel

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Column chromatography apparatus

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a clean, dry round-bottom flask, dissolve the desired amine (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous dichloromethane (10 mL).[1]

-

Cool the reaction mixture to 0 °C in an ice bath with continuous stirring.[1]

-

Dissolve pyrazine-2-sulfonyl chloride (1.0 mmol) in anhydrous dichloromethane (5 mL).[1]

-

Add the pyrazine-2-sulfonyl chloride solution dropwise to the cooled amine solution over a period of 15-20 minutes using a dropping funnel.[1]

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.[1]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane mixture).[1]

-

Once the reaction is deemed complete, wash the reaction mixture with water (2 x 10 mL) and brine (10 mL).[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system to obtain the pure N-substituted this compound.[1]

-

Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, IR spectroscopy).[1]

Visualization of the Synthesis Workflow

Caption: Synthesis of N-substituted pyrazine-2-sulfonamides.

Biological Applications and Mechanism of Action

Derivatives of this compound are primarily investigated for their antimicrobial properties.[1] The synergistic combination of the pyrazine ring and the sulfonamide group has shown a broad spectrum of activity against various bacterial and fungal pathogens.[1] The development of novel antimicrobial agents is a critical area of research due to the global challenge of multidrug-resistant (MDR) pathogens.[1] Beyond their antimicrobial potential, pyrazine-containing compounds have been explored for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral effects.[4][6][7][8]

Antimicrobial Mechanism of Action

The primary mechanism of action for sulfonamide-based antimicrobials is the inhibition of the bacterial folic acid synthesis pathway.

Caption: Inhibition of bacterial folic acid synthesis.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A crucial step in evaluating the antimicrobial potential of newly synthesized compounds is determining their Minimum Inhibitory Concentration (MIC). The broth microdilution method is a standard and widely accepted protocol.[1]

Self-Validating System in MIC Determination

This protocol incorporates a self-validating system through the use of positive and negative controls. The positive control (a known antibiotic like Ampicillin) ensures that the bacteria are susceptible to a standard antimicrobial agent, confirming the validity of the assay. The negative control (the solvent used to dissolve the compounds, e.g., DMSO) ensures that the solvent itself does not inhibit bacterial growth.

Step-by-Step MIC Protocol

Materials:

-

Synthesized pyrazine compounds

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator (37 °C)

-

Sterile pipette tips and tubes

-

Positive control antibiotic (e.g., Ampicillin)

-

Negative control (e.g., DMSO)

Procedure:

-

Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.[1]

-

Prepare a bacterial inoculum by suspending a few colonies from a fresh agar plate in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in MHB to achieve a range of concentrations.

-

Add the bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include wells for a positive control (bacteria with a known antibiotic) and a negative control (bacteria with the solvent).

-

Incubate the plate at 37 °C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualization of the MIC Workflow

Caption: Workflow for MIC determination via broth microdilution.

Analytical Characterization

The structural confirmation and purity assessment of this compound and its derivatives are accomplished using a suite of standard analytical techniques:[1][9][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure and the connectivity of atoms.

-

Mass Spectrometry (MS): Determines the molecular weight and can provide information about the elemental composition.

-

Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the sulfonamide and the pyrazine ring.

-

Elemental Analysis: Confirms the elemental composition of the synthesized compound.

Safety and Handling

This compound is classified with the following hazards:[3]

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Precautions for Safe Handling:

-

Limit all unnecessary personal contact.[11]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12]

-

Use in a well-ventilated area to avoid inhalation of dust or vapors.[11][12]

-

Avoid contact with skin and eyes.[11]

-

Do not eat, drink, or smoke when handling this compound.[11][12]

-

Keep containers securely sealed when not in use.[11]

-

Wash hands thoroughly after handling.[11]

Conclusion

This compound represents a valuable and versatile scaffold in the field of medicinal chemistry. Its straightforward synthesis and the potent biological activity of its derivatives, particularly as antimicrobial agents, underscore its potential in addressing critical unmet medical needs. This guide provides the foundational knowledge and practical protocols for researchers to explore the therapeutic promise of this important class of compounds. Further investigation into the structure-activity relationships and in vivo efficacy of this compound derivatives is warranted to fully realize their therapeutic potential.

References

-

Kavitha, S., et al. (2025, March 24). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. PMC. Retrieved from [Link]

-

Dehghan, G., et al. (n.d.). SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. J. Chil. Chem. Soc.. Retrieved from [Link]

-

Li, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. Retrieved from [Link]

-

Abuo-Rahma, G. E.-D. A., et al. (2019). Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies. Molecules. Retrieved from [Link]

-

Patel, N. B., & Patel, N. N. (2003). Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Derivatives. Oriental Journal of Chemistry. Retrieved from [Link]

-

S. N. G. E. K. W. (2022, February 2). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. Retrieved from [Link]

-

Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Kumar, N., et al. (2016). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of substituted pyrazines from N-allyl malonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. This compound | C4H5N3O2S | CID 21186332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rjpbcs.com [rjpbcs.com]

- 9. revroum.lew.ro [revroum.lew.ro]

- 10. orientjchem.org [orientjchem.org]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. fishersci.com [fishersci.com]

Technical Whitepaper: Biological Activity & Therapeutic Potential of Pyrazine-2-sulfonamide Derivatives

Topic: Biological Activity of "Pyrazine-2-sulfonamide" Derivatives Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The this compound scaffold represents a privileged structure in medicinal chemistry, characterized by the fusion of a nitrogen-rich pyrazine ring with a sulfonamide pharmacophore. This hybrid architecture offers a unique electronic profile—combining the electron-deficient nature of the pyrazine ring with the hydrogen-bonding capability of the sulfonamide group—facilitating diverse interactions with biological targets.

This guide analyzes the biological spectrum of these derivatives, specifically focusing on their antitubercular , anticancer , and enzyme-inhibitory profiles. It provides actionable synthetic protocols and validated assay methodologies to support reproducibility in preclinical development.

Chemical Architecture & SAR Analysis

The biological efficacy of this compound derivatives is governed by strict Structure-Activity Relationships (SAR).[1] The core stability is derived from the pyrazine ring's aromaticity, while the sulfonamide moiety (

Key SAR Determinants:

-

The Sulfonamide Linker: Essential for carbonic anhydrase (CA) inhibition and folate pathway interference. Substitution on the sulfonamide nitrogen (

) often dictates pharmacokinetic properties (solubility, permeability). -

Pyrazine Ring Substitutions: Electron-withdrawing groups (e.g., Cl, CN) at positions 5 or 6 enhance metabolic stability and often increase potency against Mycobacterium tuberculosis.

-

Lipophilicity (

): A critical parameter; derivatives with moderate lipophilicity (

Visualization: SAR Logic

Figure 1: Structural determinants governing the biological activity of this compound derivatives.

Therapeutic Profiles & Mechanism of Action[3]

Antitubercular Activity

Pyrazine-2-sulfonamides have emerged as potent agents against Mycobacterium tuberculosis (H37Rv strain), including Multi-Drug Resistant (MDR) strains.

-

Mechanism: These compounds often act as prodrugs or direct inhibitors of InhA (enoyl-acyl carrier protein reductase), a key enzyme in the Type II fatty acid biosynthesis (FAS-II) pathway. Additionally, certain derivatives interfere with the folate pathway, similar to classical sulfonamides.

-

Key Data: 4-amino-N-(pyrazin-2-yl)benzenesulfonamide derivatives have demonstrated Minimum Inhibitory Concentrations (MIC) as low as 6.25 µg/mL .[2][3]

Anticancer Activity

The scaffold exhibits antiproliferative effects against breast (MCF-7), colon (HCT-116), and melanoma cell lines.

-

Target 1: Carbonic Anhydrases (CA): The sulfonamide moiety binds the Zinc (

) ion in the active site of CA isoforms (specifically CA IX and XII), which are overexpressed in hypoxic tumors to regulate pH. -

Target 2: SHP2 Phosphatase: Recent studies identify pyrazine derivatives as allosteric inhibitors of SHP2, a phosphatase that promotes RAS-ERK signaling in cancer cells.

-

Key Data:

values in the low micromolar range (0.63 nM for specific CA II inhibitors; 10–50 µM for general antiproliferative cytotoxicity).

Antidiabetic Potential

Certain derivatives inhibit

Summary of Biological Data

| Therapeutic Area | Primary Target | Key Compound Class | Typical Potency | Reference |

| Antitubercular | InhA / Folate Pathway | 4-amino-N-(pyrazin-2-yl)benzenesulfonamide | MIC: 6.25 – 12.5 µg/mL | [1, 3] |

| Anticancer | Carbonic Anhydrase II/IX | Phenyl-pyridazine tethered sulfonamides | [6] | |

| Anticancer | SHP2 Phosphatase | Pyrazine-based allosteric inhibitors | [2] | |

| Antidiabetic | Sulfonamide-pyrazole hybrids | [7] |

Mechanistic Pathways

The following diagram illustrates the dual-pathway mechanism often observed in multi-targeting pyrazine sulfonamides.

Figure 2: Dual mechanistic pathways for anticancer (CA inhibition) and antitubercular (InhA inhibition) activities.

Experimental Protocols (Self-Validating Systems)

Synthetic Workflow: Condensation Protocol

Objective: Synthesis of N-(pyrazin-2-yl)benzenesulfonamides via sulfonyl chloride condensation.

Reagents: Pyrazin-2-amine (1.0 eq), Arylsulfonyl chloride (1.1 eq), Pyridine (solvent/base), DMAP (catalytic).

-

Activation: Dissolve pyrazin-2-amine in anhydrous pyridine at

under nitrogen atmosphere. -

Addition: Add arylsulfonyl chloride dropwise over 30 minutes to prevent exotherms.

-

Reflux: Warm to room temperature, then reflux at

for 4–6 hours. Validation Point: Monitor via TLC (Ethyl Acetate:Hexane 1:1) until starting amine spot disappears. -

Quenching: Pour reaction mixture into ice-cold water (

). Acidify to pH 4–5 using 1N HCl to precipitate the sulfonamide. -

Purification: Filter precipitate, wash with cold water, and recrystallize from ethanol.

Biological Assay: Antitubercular Screening (RMEA Method)

Objective: Determine MIC against M. tuberculosis H37Rv.[2][3]

-

Inoculum Preparation: Culture H37Rv strain in Middlebrook 7H9 broth supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase) to mid-log phase (

). -

Dilution: Dilute culture 1:100.

-

Plate Setup: Use 96-well microtiter plates. Add 100 µL of test compound (serial dilutions in DMSO, final conc <1%) to each well. Include Rifampicin as positive control.

-

Incubation: Add 100 µL of inoculum. Incubate at

for 7 days. -

Readout (Resazurin): Add 30 µL of 0.01% Resazurin solution. Incubate for 24 hours.

-

Pink Color: Viable bacteria (Reduction of resazurin to resorufin).

-

Blue Color: No growth (Inhibition).

-

-

Calculation: MIC is the lowest concentration preventing the color change from blue to pink.

Experimental Logic Flow

Figure 3: Integrated workflow for synthesis and biological validation of pyrazine sulfonamides.

References

-

Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies. Molecules, 2019. Link

-

Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Molecules, 2021. Link

-

Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 2019. Link

-

The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. Future Medicinal Chemistry, 2024.[5] Link

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 2023. Link

-

Discovery of Novel Pyridazine-Tethered Sulfonamides as Carbonic Anhydrase II Inhibitors for the Management of Glaucoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 2021. Link

-

Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. RSC Advances, 2024. Link

Sources

- 1. Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Pyrazine-2-sulfonamide Scaffolds in Herbicidal Chemistry

Target Enzyme: Acetolactate Synthase (ALS) | Mechanism: Branched-Chain Amino Acid Inhibition

Executive Summary

This technical guide analyzes the herbicidal utility of Pyrazine-2-sulfonamide derivatives. While the parent compound serves primarily as a synthetic intermediate, its functionalized derivatives—particularly N-heterocyclic sulfonylureas and triazolopyrazine sulfonamides—exhibit potent broad-spectrum herbicidal activity. These compounds function as Acetolactate Synthase (ALS) inhibitors, arresting cell division in meristematic tissues. This guide details the mechanism of action (MoA), chemical synthesis pathways, and validated experimental protocols for evaluating bioactivity.

Mechanism of Action (MoA): ALS Inhibition

The herbicidal efficacy of this compound derivatives stems from their ability to block the biosynthesis of branched-chain amino acids (BCAAs): Valine, Leucine, and Isoleucine .[1]

The Target: Acetolactate Synthase (ALS)

ALS (EC 2.2.1.6), also known as Acetohydroxyacid Synthase (AHAS), is the first common enzyme in the BCAA pathway.[2] It catalyzes two parallel reactions:

-

Condensation of two pyruvate molecules to form acetolactate (precursor to Valine and Leucine).[1]

-

Condensation of pyruvate and 2-ketobutyrate to form 2-acetohydroxybutyrate (precursor to Isoleucine).[1]

Inhibition Dynamics

This compound herbicides bind to the regulatory site of the ALS enzyme, distinct from the catalytic site. This binding induces a conformational change that prevents the substrate (pyruvate) from accessing the active site. The result is a "starvation" effect:

-

Immediate Effect: Cessation of root and shoot elongation within hours.

-

Systemic Effect: Accumulation of toxic substrates (ketobutyrate) and depletion of essential amino acids.

-

Visual Symptoms: Chlorosis (yellowing) in young meristems, followed by necrosis and plant death within 7–21 days.

Pathway Visualization

The following diagram illustrates the BCAA biosynthetic pathway and the specific inhibition point of pyrazine sulfonamides.

Figure 1: The biosynthetic pathway of branched-chain amino acids showing the specific inhibition of Acetolactate Synthase (ALS) by this compound herbicides.

Chemical Synthesis Strategy

The synthesis of high-potency pyrazine herbicides typically involves coupling the This compound core with a heterocyclic amine (e.g., pyrimidine or triazine) via a urea bridge. This structure mimics the classic sulfonylurea pharmacophore.

Synthetic Workflow

-

Sulfonylation: Conversion of pyrazine-2-thiol or amine to pyrazine-2-sulfonyl chloride.

-

Amidation: Reaction with ammonia to form the parent this compound.

-

Coupling: Reaction with a phenyl carbamate or isocyanate to generate the final sulfonylurea herbicide.

Figure 2: Synthetic route from pyrazine precursors to the active sulfonylurea herbicide.

Experimental Protocols

The following protocols are designed for self-validation. Causality is ensured by including negative controls (solvent only) and positive controls (commercial standards like Chlorsulfuron).

Protocol A: Synthesis of N-(4,6-dimethoxypyrimidin-2-yl)this compound

Objective: Synthesize a representative active herbicide for testing.

-

Preparation of this compound:

-

Dissolve pyrazine-2-sulfonyl chloride (10 mmol) in dry acetone (20 mL) at 0°C.

-

Add 25% aqueous ammonia (30 mmol) dropwise over 15 minutes.

-

Stir for 1 hour at room temperature.

-

Evaporate solvent; recrystallize residue from ethanol. Yield Check: Target >80%.

-

-

Coupling Reaction:

-

Dissolve this compound (5 mmol) and phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate (5 mmol) in dry acetonitrile (15 mL).

-

Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (5.5 mmol) as a catalyst.

-

Stir at room temperature for 12 hours.

-

Workup: Acidify with 1M HCl to precipitate the product. Filter and wash with cold water.

-

Validation: Confirm structure via ¹H-NMR (DMSO-d₆). Look for the characteristic sulfonamide NH peak at ~10-12 ppm.

-

Protocol B: In Vitro ALS Enzyme Inhibition Assay

Objective: Determine the IC₅₀ (concentration inhibiting 50% activity) of the synthesized compound.

-

Reagents:

-

Enzyme Source: Crude protein extract from Arabidopsis thaliana or Zea mays seedlings.

-

Substrate Buffer: 100 mM pyruvate, 10 mM MgCl₂, 1 mM Thiamine Pyrophosphate (TPP), 10 µM FAD in phosphate buffer (pH 7.5).

-

-

Procedure:

-

Incubation: Mix 100 µL enzyme extract with varying concentrations of the test herbicide (0.01 nM to 10 µM) and 100 µL Substrate Buffer.

-

Reaction: Incubate at 30°C for 60 minutes.

-

Termination: Add 50 µL of 6N H₂SO₄ to stop the reaction and decarboxylate acetolactate to acetoin.

-

Colorimetry: Incubate at 60°C for 15 mins. Add creatine (0.5%) and

-naphthol (5%) in NaOH. -

Detection: Measure absorbance at 525 nm (red complex formation).

-

-

Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC₅₀ using non-linear regression.

Protocol C: In Vivo Greenhouse Bioassay

Objective: Assess pre-emergence and post-emergence herbicidal activity.[3]

-

Test Species:

-

Monocots: Barnyard grass (Echinochloa crus-galli), Crabgrass (Digitaria sanguinalis).

-

Dicots: Redroot pigweed (Amaranthus retroflexus), Rape (Brassica napus).

-

-

Method:

-

Pre-emergence: Spray soil surface immediately after sowing seeds with test compound (rates: 15, 30, 60, 150 g active ingredient/ha).

-

Post-emergence: Spray seedlings at the 2-3 leaf stage.

-

Assessment: Evaluate 21 days after treatment.

-

Scoring: 0 (no effect) to 100 (complete death). Measure fresh weight reduction compared to untreated control.

-

Structure-Activity Relationship (SAR) Data

The biological activity of pyrazine sulfonamides is highly sensitive to substitution on the pyrazine ring and the nature of the heterocycle linked to the sulfonamide nitrogen.

Table 1: Comparative Herbicidal Activity (Hypothetical Representative Data)

| Compound ID | Pyrazine Substituent (R1) | Heterocycle (R2) | ALS IC₅₀ (nM) | Post-Emergence Control (150 g/ha) |

| PZ-01 | H (Unsubstituted) | 4,6-dimethoxypyrimidine | 25.4 | 95% (Broadleaf) |

| PZ-02 | 3-Methyl | 4,6-dimethoxypyrimidine | 18.2 | 98% (Broad spectrum) |

| PZ-03 | 3-Chloro | 4,6-dimethoxypyrimidine | 12.1 | 100% (High potency) |

| PZ-04 | H | 4-methoxy-6-methyltriazine | 45.0 | 85% (Selective) |

| Control | Chlorsulfuron | (Standard) | 15-20 | 98% |

Interpretation: Electron-withdrawing groups (e.g., Cl) on the pyrazine ring often enhance lipophilicity and binding affinity, lowering the IC₅₀. The 4,6-dimethoxypyrimidine moiety is critical for optimal fit within the ALS herbicide-binding pocket.

References

-

Zhou, S., et al. (2022). "Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives." International Journal of Molecular Sciences. Link

-

Guddat, L. W., et al. (2022). "Herbicides that Inhibit Acetolactate Synthase."[1][4][5][6] Frontiers of Agricultural Science and Engineering. Link

-

BenchChem. (2025).[7] "Application of Pyrazine-2-sulfonyl Chloride in the Development of Novel Antimicrobial Agents." BenchChem Technical Notes. Link

-

PubChem. (2025). "this compound Compound Summary." National Library of Medicine. Link

-

University of California Agriculture & Natural Resources. "Acetolactate Synthase (ALS) Inhibitors." Herbicide Symptoms Guide. Link

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Chemistry and fate of triazolopyrimidine sulfonamide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Pyrazine-2-sulfonamide Derivatives as Next-Generation NLRP3 Inflammasome Inhibitors

Executive Summary

The NLRP3 inflammasome is a critical driver of sterile inflammation in pathologies ranging from Alzheimer’s disease to Type 2 diabetes.[1][2][3] While first-generation inhibitors like MCC950 demonstrated potent efficacy, challenges in pharmacokinetics (PK) and blood-brain barrier (BBB) permeability have necessitated scaffold evolution.

This technical guide focuses on Pyrazine-2-sulfonamide derivatives—specifically the sulfonylurea analogs—as a superior chemical class. By replacing the furan or phenyl moieties of earlier inhibitors with a pyrazine ring, researchers can leverage the bioisosteric properties of the diazine ring to enhance aqueous solubility and metabolic stability while maintaining nanomolar potency against the NLRP3 NACHT domain.

Part 1: Chemical Biology & Structure-Activity Relationship (SAR)

The Core Scaffold

The pharmacological efficacy of this class hinges on a tripartite structure:

-

The "Head" (this compound): The polar pyrazine ring acts as a hydrogen bond acceptor, improving solubility compared to the lipophilic furan of MCC950. The sulfonamide group is critical for hydrogen bonding with residues (e.g., Ala228, Phe579) within the NLRP3 binding pocket.[4]

-

The "Linker" (Sulfonylurea): A rigid spacer that orients the head and tail groups, crucial for locking the NACHT domain.

-

The "Tail" (Lipophilic Moiety): Often a hexahydro-s-indacene or similar bulky aliphatic/aromatic group that occupies the hydrophobic cavity of the NACHT domain.

Lead Compound Profile

Compound ID: N-((1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl)this compound (Generic Reference: PZS-Indacene )[2][5][6]

| Property | Value | Context |

| Molecular Weight | ~372.44 g/mol | Optimal for oral bioavailability (<500 Da) |

| cLogP | ~2.5 - 3.0 | Improved lipophilicity profile vs. MCC950 |

| Target | NLRP3 NACHT Domain | Allosteric inhibition |

| IC50 (PBMC) | ~0.2 – 1.2 µM | Potent inhibition of IL-1β release |

| Solubility | Moderate-High | Pyrazine nitrogen enhances aqueous solubility |

Part 2: Mechanism of Action (MOA)

The this compound class functions as a direct, allosteric inhibitor of NLRP3. Unlike Type I kinase inhibitors that compete with ATP, these compounds bind to a distinct pocket adjacent to the ATP-hydrolysis motif (Walker B).

Mechanistic Pathway

-

Binding: The inhibitor enters the cytosol and binds the NACHT domain of NLRP3.

-

Conformational Locking: It acts as a "molecular glue," stabilizing the closed, inactive conformation of NLRP3.[7]

-

ATPase Blockade: This locking prevents the hydrolysis of ATP to ADP, a necessary step for NLRP3 oligomerization.

-

Assembly Failure: Without oligomerization, the ASC adaptor protein cannot be recruited.

-

Signal Termination: Pro-caspase-1 is not cleaved, preventing IL-1β maturation and GSDMD-mediated pyroptosis.

Caption: Figure 1. Mechanism of Action. The inhibitor binds the NACHT domain, locking NLRP3 in an inactive state and preventing the ATPase activity required for inflammasome assembly.

Part 3: Experimental Validation Protocols

Chemical Synthesis (General Procedure)

Objective: Synthesize the sulfonylurea linkage between the pyrazine head and indacene tail.

-

Reagents: this compound (1.0 eq), 4-isocyanato-1,2,3,5,6,7-hexahydro-s-indacene (1.1 eq), K2CO3 (2.0 eq), Acetone (Solvent).

-

Reaction:

-

Dissolve this compound in dry acetone.

-

Add K2CO3 and stir at room temperature for 30 min.

-

Dropwise add the isocyanate intermediate.

-

Reflux for 4–6 hours (monitor by TLC/LC-MS).

-

-

Workup: Acidify with 1N HCl to precipitate the sulfonylurea product. Filter and recrystallize from ethanol.

-

Validation: 1H-NMR (DMSO-d6) should show diagnostic sulfonylurea protons (~10-11 ppm).

Biological Evaluation: BMDM IL-1β Release Assay

Objective: Quantify the IC50 of the inhibitor in a cellular context.

Materials:

-

Primary Bone Marrow-Derived Macrophages (BMDMs) from C57BL/6 mice.

-

LPS (Priming agent).[8]

-

ELISA Kit for mouse IL-1β.

Protocol:

-

Seeding: Plate BMDMs at

cells/well in 24-well plates. -

Priming: Treat with LPS (100 ng/mL) for 3 hours. Rationale: Upregulates NLRP3 and pro-IL-1β expression (Signal 1).

-

Inhibitor Treatment: Replace media. Add this compound derivative at serial dilutions (e.g., 0.01 µM to 10 µM) for 30 min.

-

Activation: Add Nigericin (10 µM) for 45 min. Rationale: Induces K+ efflux, triggering NLRP3 assembly (Signal 2).

-

Collection: Harvest supernatants.

-

Analysis: Analyze via ELISA. Calculate IC50 using non-linear regression.

Self-Validating Check:

-

Positive Control: MCC950 (1 µM) must show >90% inhibition.

-

Negative Control: DMSO vehicle must show high IL-1β levels (>1000 pg/mL).

-

Cytotoxicity Check: Run an LDH release assay on the cell pellet to ensure reduced IL-1β is due to inhibition, not cell death.

Caption: Figure 2.[3][6] Experimental Workflow. Sequential priming, inhibition, and activation steps required to validate NLRP3 inhibitory potency in macrophages.

Part 4: Comparative Data Analysis

The following table summarizes the performance of this compound derivatives against standard benchmarks.

| Feature | MCC950 (Benchmark) | This compound Derivative | Advantage |

| Core Scaffold | Furan-sulfonylurea | Pyrazine-sulfonylurea | Metabolic Stability |

| Binding Site | NACHT (Walker B) | NACHT (Walker B) | Conserved Efficacy |

| IC50 (BMDM) | ~0.01 µM | ~0.05 - 0.2 µM | Comparable Potency |

| Water Solubility | Low | Moderate | Improved Formulation |

| Half-life (t1/2) | ~3h (Mouse) | ~6h (Rat) | Extended Exposure |

| Selectivity | NLRP3 Specific | NLRP3 Specific | No off-target AIM2/NLRC4 effects |

References

-

Coll, R. C., et al. (2015). A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases.[8][10][11] Nature Medicine. [Link]

-

Tapia-Abellán, A., et al. (2019). MCC950 closes the active conformation of NLRP3 to an inactive state.[7] Nature Chemical Biology. [Link]

-

Jiang, H., et al. (2017). Sulfonylureas and related compounds and use of same.[1][10][11][12][13][14] WIPO Patent WO2017140778A1.

-

Hill, J. R., et al. (2020).[12] Sulfonamide-Based NLRP3 Inhibitors: Structure-Activity Relationships and Pharmacokinetic Optimization. Journal of Medicinal Chemistry. [Link]

-

Swanson, K. V., et al. (2019). The NLRP3 inflammasome: molecular activation and regulation to therapeutics.[2][6][8][9][10][12][15] Nature Reviews Immunology. [Link]

Sources

- 1. CA3067410A1 - Novel sulfonamide carboxamide compounds - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystal Structure of NLRP3 NACHT Domain With an Inhibitor Defines Mechanism of Inflammasome Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Small molecule inhibitor binds to NLRP3 and prevents inflammasome activation | bioRxiv [biorxiv.org]

- 9. Development of sulfonamide-based NLRP3 inhibitors: Further modifications and optimization through structure-activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of novel biphenyl-sulfonamide analogues as NLRP3 inflammasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. WO2017140778A1 - Sulfonylureas and related compounds and use of same - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. WO2019008029A1 - Sulfonylureas and sulfonylthioureas as nlrp3 inhibitors - Google Patents [patents.google.com]

- 14. WO2018136890A1 - Chemical compounds as inhibitors of interleukin-1 activity - Google Patents [patents.google.com]

- 15. tcichemicals.com [tcichemicals.com]

The Advent of a Key Pharmacophore: A Technical Chronicle of Pyrazine-2-sulfonamide

For the attention of researchers, scientists, and professionals in drug development, this guide navigates the discovery and historical trajectory of pyrazine-2-sulfonamide. It delves into the foundational chemistry of its core components, the pyrazine ring and the sulfonamide group, and charts its evolution into a significant scaffold in medicinal chemistry, particularly as a potent carbonic anhydrase inhibitor.

Introduction: The Convergence of Two Privileged Scaffolds

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in the architecture of therapeutic agents. The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, and the sulfonamide functional group (-SO₂NH₂), are two such "privileged scaffolds." Their individual histories are rich with therapeutic breakthroughs. The sulfonamides, for instance, heralded the dawn of the antibacterial era. This guide focuses on the confluence of these two entities in the form of This compound , a molecule that has become a cornerstone for the design of potent enzyme inhibitors. We will explore the early synthetic endeavors that made this compound accessible and trace its subsequent development into a key pharmacophore, particularly in the context of carbonic anhydrase inhibition.

Foundational Pillars: A Look at the Pyrazine and Sulfonamide Heritage

To appreciate the significance of this compound, it is essential to understand the independent histories of its constituent parts.

The Pyrazine Ring: From Flavor to Pharmaceuticals

Pyrazines are ubiquitous in nature, contributing to the aromas of roasted, baked, and fermented foods. Their initial exploration was largely driven by the flavor and fragrance industry. However, the inherent electronic properties of the pyrazine ring—its electron-deficient nature due to the two nitrogen atoms—soon attracted the attention of medicinal chemists. This feature renders the ring susceptible to nucleophilic substitution, a valuable characteristic for molecular elaboration in drug design.

The Sulfonamide Group: A Legacy of Therapeutic Innovation

The story of sulfonamides in medicine is a landmark in the history of drug discovery. The journey began in the early 20th century with the discovery of the antibacterial properties of Prontosil, a sulfonamide-containing dye. This led to the development of a vast class of "sulfa drugs" that revolutionized the treatment of bacterial infections. The sulfonamide group's ability to mimic the p-aminobenzoic acid (PABA) structure, a crucial substrate for bacterial folic acid synthesis, established it as a powerful pharmacophore. Beyond their antimicrobial effects, sulfonamides have been successfully incorporated into drugs for a wide array of conditions, including diuretics, antidiabetics, and anticonvulsants. A pivotal moment in the history of sulfonamides was the discovery of their potent inhibitory activity against the enzyme carbonic anhydrase.

The Genesis of this compound: A Synthetic Perspective

While a single, seminal publication detailing the absolute first synthesis of the parent this compound remains elusive in early literature, its preparation can be logically deduced from established synthetic methodologies for heteroaromatic sulfonamides. The most plausible and historically consistent pathway involves a multi-step sequence starting from readily available pyrazine precursors.

Key Precursor: The Synthesis of 2-Aminopyrazine

A common and crucial intermediate in the synthesis of many pyrazine derivatives is 2-aminopyrazine. Various methods for its preparation have been developed over time, solidifying its role as a versatile building block in heterocyclic chemistry.

The Pathway to this compound: A Step-by-Step Protocol

The synthesis of this compound is conceptually straightforward, relying on classical reactions in heterocyclic chemistry. The following protocol outlines a representative synthetic route:

Step 1: Diazotization of 2-Aminopyrazine (Sandmeyer-type Reaction)

The initial and critical step is the conversion of the amino group of 2-aminopyrazine into a diazonium salt. This is typically achieved by treating 2-aminopyrazine with a source of nitrous acid, such as sodium nitrite, in the presence of a strong mineral acid like hydrochloric acid at low temperatures (0-5 °C) to ensure the stability of the diazonium intermediate.

Step 2: Sulfonyl Chloride Formation

The resulting pyrazine-2-diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) catalyst, a variation of the Sandmeyer reaction. This step introduces the sulfonyl chloride group (-SO₂Cl) onto the pyrazine ring, forming pyrazine-2-sulfonyl chloride .

Step 3: Amination to Yield this compound

The final step involves the reaction of pyrazine-2-sulfonyl chloride with ammonia. This nucleophilic substitution reaction replaces the chlorine atom with an amino group, yielding the desired This compound .

Experimental Workflow: Synthesis of this compound

Caption: Mechanism of Carbonic Anhydrase inhibition by this compound.

Physicochemical Properties and Characterization

A comprehensive understanding of a molecule requires detailed knowledge of its physical and chemical properties.

| Property | Value |

| Molecular Formula | C₄H₅N₃O₂S |

| Molecular Weight | 159.17 g/mol |

| Appearance | White to off-white solid |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF |

| pKa | (To be determined experimentally) |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the three protons on the pyrazine ring, with their chemical shifts and coupling patterns providing information about their electronic environment and spatial relationships. The protons of the sulfonamide group would also be visible, often as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would display four distinct signals corresponding to the four carbon atoms of the pyrazine ring.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H and S=O stretching vibrations of the sulfonamide group, as well as vibrations associated with the pyrazine ring.

Conclusion and Future Perspectives

The journey of this compound from a conceptual synthetic target to a valuable pharmacophore in drug discovery exemplifies the power of combining well-established chemical entities to create novel molecules with significant biological activity. While its exact moment of "discovery" may be interwoven with the broader history of heterocyclic chemistry, its impact, particularly in the field of carbonic anhydrase inhibition, is undeniable. The this compound scaffold continues to be a fertile ground for the development of new therapeutic agents, with ongoing research focused on designing derivatives with enhanced potency, improved isoform selectivity, and favorable pharmacokinetic profiles for the treatment of a range of human diseases.

References

- Due to the nature of this generated document, a comprehensive, clickable list of real-world references is not feasible. The information presented is a synthesis of established chemical principles and historical trends in medicinal chemistry, drawing from the general body of scientific literature on pyrazine synthesis, sulfonamide drugs, and carbonic anhydrase inhibitors.

Methodological & Application

"Pyrazine-2-sulfonamide" synthesis from 2-aminopyrazine

Executive Summary

This application note details a robust, scalable protocol for the synthesis of Pyrazine-2-sulfonamide starting from 2-aminopyrazine . Unlike electron-rich aromatics (e.g., toluene) which can undergo direct chlorosulfonation using chlorosulfonic acid, the electron-deficient pyrazine ring requires a radical-mediated approach to introduce the sulfonyl group.

We utilize a modified Meerwein reaction , proceeding through a diazonium intermediate followed by copper-catalyzed chlorosulfonylation.[1] This method avoids the harsh conditions of direct electrophilic substitution, which typically fail or result in ring decomposition for diazines. This guide emphasizes process safety, intermediate stability, and impurity profiling essential for pharmaceutical applications (e.g., antiviral fragment synthesis).

Retrosynthetic Logic & Mechanism

The transformation relies on the Sandmeyer-type chlorosulfonylation . The amino group is the "chemical handle" used to generate a reactive radical species capable of capturing sulfur dioxide.

Pathway:

-

Diazotization: Conversion of the amine to a diazonium salt (

). -

Radical Generation: Reduction of the diazonium ion by

to an aryl radical ( -

Sulfur Dioxide Capture: The aryl radical reacts with

to form a sulfonyl radical ( -

Chlorine Transfer: Oxidation by

species yields the sulfonyl chloride ( -

Aminolysis: Nucleophilic attack by ammonia yields the sulfonamide.

Figure 1: Reaction pathway for the conversion of 2-aminopyrazine to this compound.

Critical Process Parameters (CPPs)

| Parameter | Specification | Scientific Rationale |

| Temperature (Diazotization) | Pyrazine diazonium salts are thermally unstable. Higher temps lead to hydrolysis (formation of pyrazin-2-ol). | |

| Acid Stoichiometry | Excess acid prevents triazene formation (coupling of diazonium with unreacted amine). | |

| Saturation point | Low | |

| Catalyst ( | Copper mediates the radical transfer. |

Detailed Experimental Protocol

Phase A: Diazotization (The "Cold Pot")

Reagents: 2-Aminopyrazine (

-

Setup: Equip a

3-neck round-bottom flask (RBF) with a mechanical stirrer and a thermometer. Place in an ice-salt bath to maintain internal temperature at -

Acidification: Charge 2-aminopyrazine and Conc.

.[1][2] Note: Pyrazine is weakly basic; it will dissolve to form the hydrochloride salt. -

Nitrite Addition: Dissolve

in minimal water (-

Checkpoint: Maintain temperature

. The solution will turn pale yellow/orange. -

Validation: Test with starch-iodide paper (instant blue/black indicates excess nitrous acid, which is required).

-

Phase B: The Meerwein Reaction (The "Reaction Pot")

Reagents: Glacial Acetic Acid (

-

Saturation: In a separate vessel, saturate glacial acetic acid with

-

Catalyst Addition: Add

to the -

Transfer: Slowly transfer the cold diazonium solution (Phase A) into the

mixture (Phase B) over 20 minutes.-

Observation: Vigorous gas evolution (

) will occur. Foam control is critical.

-

-

Completion: Allow the mixture to warm to room temperature (

) and stir for 2 hours until gas evolution ceases.-

Intermediate Check: The product at this stage is Pyrazine-2-sulfonyl chloride . It is hydrolytically unstable. Do not isolate. Proceed immediately to Phase C.

-

Phase C: Amination (The Quench)

Reagents: Conc. Aqueous Ammonia (

-

Workup: Pour the reaction mixture onto

of crushed ice to precipitate the crude sulfonyl chloride (oily or semi-solid). -

Extraction (Optional but Recommended): Extract quickly with Dichloromethane (DCM) (

) to remove acetic acid/copper salts. Keep the organic layer cold ( -

Amination: Add the cold DCM layer dropwise into a stirred solution of Conc. Aqueous Ammonia at

. -

Precipitation: Stir for 1 hour. The sulfonamide usually precipitates. Evaporate the DCM if necessary.

-

Purification: Recrystallize from Ethanol/Water or Water.

Typical Yield:

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis process.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (<30%) | Hydrolysis of Sulfonyl Chloride | Ensure the extraction (Phase C, Step 2) is fast and cold. Avoid water contact time. |

| Chloropyrazine Impurity | Low | Ensure AcOH is saturated with |

| Tarry/Black Product | Thermal Decomposition | Keep Diazotization strictly |

| Violent Foaming | Rapid | Use a larger reaction vessel (2x volume). Add diazonium solution via a dropping funnel below the surface. |

Safety & Handling

-

Sulfur Dioxide (

): Toxic inhalation hazard. All operations in Phase B must be performed in a well-ventilated fume hood. -

Diazonium Salts: Potentially explosive if dried. Never isolate the dry diazonium salt; keep it in solution.

-

Pyrazine Derivatives: Many are skin irritants. Wear nitrile gloves and eye protection.

References

-

Meerwein, H., et al. "Über die Herstellung aromatischer Sulfonsäurechloride aus aromatischen Aminen." Chemische Berichte, vol. 90, no. 6, 1957, pp. 841-852. (The foundational method for diazo-chlorosulfonylation). Link

-

Krasnokutskaya, E. A., et al. "A convenient and general one-step preparation of aromatic and some heterocyclic iodides..."[3] Synthesis, 2007, pp. 81-84.[3] (Discusses diazotization stability of heterocycles). Link

-

Baxendale, I. R., et al. "Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor." Journal of Flow Chemistry, vol. 3, 2013, pp. 119–127. (Modern optimization of the Meerwein reaction). Link

-

Guo, Q., et al. "Total Synthesis of Favipiravir from 2-Aminopyrazine."[4] Molecules, vol. 27, no. 3, 2022.[4][5] (Demonstrates 2-aminopyrazine handling and diazotization/Sandmeyer conditions). Link

-

Patel, N. B., et al. "Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Derivatives." Oriental Journal of Chemistry, vol. 26, no. 3, 2010. (Discusses pyrazine sulfonamide stability and derivatives). Link

Sources

"Pyrazine-2-sulfonamide" purification by column chromatography

Application Note: High-Purity Isolation of Pyrazine-2-sulfonamide via Column Chromatography

Executive Summary

This compound is a critical heterocyclic scaffold in medicinal chemistry, serving as a precursor for antitubercular (e.g., Pyrazinamide analogs) and antiviral agents (e.g., Favipiravir intermediates). Its purification presents a unique challenge due to its amphoteric nature : the pyrazine ring possesses weakly basic nitrogen atoms (pKa ~0.6), while the sulfonamide moiety contains an acidic proton (pKa ~10).

This duality often leads to "streaking" or "tailing" on standard silica gel, caused by secondary interactions with surface silanols. This guide details a robust Normal Phase (NP) Flash Chromatography protocol optimized to suppress these interactions, ensuring high recovery (>90%) and purity (>98%).

Physicochemical Profile & Separation Strategy

Understanding the molecule is the prerequisite for separation.

| Property | Value | Chromatographic Implication |

| Molecular Weight | 159.17 g/mol | Small molecule; fast diffusion. |

| LogP | ~ -0.3 to -1.3 | Highly polar. Retains strongly on Silica; elutes early on C18. |

| Acidity (pKa) | ~10 (Sulfonamide NH) | Can deprotonate on basic silica, causing peak tailing. |

| Basicity (pKa) | ~0.6 (Pyrazine N) | Weak base; less likely to bind irreversibly than pyridine, but still interacts with acidic silanols. |

| Solubility | High: DMSO, DMF, MeOHLow: DCM, Hexane | Critical: Liquid loading in DCM is impossible. Dry loading is mandatory. |

The Strategy: We will utilize a Dichloromethane (DCM) / Methanol (MeOH) gradient. To combat the amphoteric tailing, we will employ a Dry Load technique to eliminate solubility-based band broadening and consider a mobile phase modifier if peak symmetry is compromised.

Pre-Chromatography Considerations

Before the column, the reaction mixture (typically from the aminolysis of pyrazine-2-sulfonyl chloride) must be treated to maximize column life.

-

Quench & Neutralize: Ensure the crude reaction mixture is neutral (pH 7). Excess ammonia (from synthesis) will degrade the silica gel and alter retention times.

-

Solvent Removal: Completely remove high-boiling solvents (DMF/DMSO) via lyophilization or high-vacuum rotary evaporation. Residual DMSO causes "band washout," rendering the column useless.

-

Impurity Profile:

-

Target: this compound (Mid-polar).

-

Impurity A: Pyrazine-2-sulfonic acid (Hydrolysis byproduct) – Very polar (stays at baseline).

-

Impurity B: Non-polar oligomers/starting materials – Elute at solvent front.

-

Detailed Protocol: Normal Phase Flash Purification

Phase A: Sample Preparation (Dry Loading)

Rationale: this compound has poor solubility in the starting mobile phase (DCM). Liquid loading with MeOH will cause the sample to elute immediately as a broad blob. Dry loading is the only viable option for high resolution.

-

Dissolve the crude residue (e.g., 500 mg) in a minimal amount of Methanol or Acetone (approx. 5–10 mL).

-

Add Silica Gel 60 (40–63 µm) to the solution. Ratio: 1 part crude to 3 parts silica by weight.

-

Evaporate the solvent on a rotary evaporator until the silica is a free-flowing, dry powder.

-

Pack this powder into a solid load cartridge or carefully layer it on top of the pre-packed column.

Phase B: Column & Mobile Phase Setup

-

Stationary Phase: Spherical Silica Gel, 20–40 µm (High Performance) or 40–63 µm (Standard).

-

Column Size: 12g cartridge for <500mg load; 40g cartridge for <2g load.

-

Solvent A: Dichloromethane (DCM)[1]

-

Modifier (Optional but Recommended): 0.1% Acetic Acid in Solvent B.

-

Why? The acid keeps the sulfonamide protonated (neutral form), preventing it from binding to the silica surface and reducing tailing.

-

Phase C: Gradient Execution

| Time (CV*) | % Solvent B (MeOH) | Description |

| 0–2 | 0% | Equilibration: Flush column with DCM. |

| 2–5 | 0% → 2% | Impurity Elution: Elutes non-polar byproducts. |

| 5–15 | 2% → 10% | Target Elution: Product typically elutes between 5–8% MeOH. |

| 15–20 | 10% → 20% | Wash: Elutes polar impurities (sulfonic acids). |

| 20–22 | 20% → 0% | Re-equilibration. |

*CV = Column Volume

Phase D: Detection & Collection

-

Wavelength: Monitor at 254 nm (Pyrazine absorption) and 280 nm .

-

Collection: Collect all fractions showing a distinct peak in the 5–10% MeOH range.

-

TLC Verification: Spot fractions on Silica TLC plates. Develop in 90:10 DCM:MeOH. The product should have an Rf of ~0.4–0.5.

Troubleshooting & Optimization

If the separation is poor, consult the following decision matrix:

Problem 1: Peak Tailing (Shark Fin Shape)

-

Cause: Interaction of the sulfonamide proton with silica silanols.

-

Solution: Switch Solvent B to MeOH with 1% Triethylamine (TEA) . The base blocks the silanols. Note: You must rotovap extensively to remove TEA after collection.

Problem 2: Product Co-elutes with Impurities

-

Cause: Silica polarity is insufficient for separation.

-

Solution: Switch to Reverse Phase (C18) chromatography.

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

-

Gradient: 0% to 30% ACN. The polar sulfonamide will retain well on C18 in aqueous conditions and elute sharply.

-

Workflow Visualization

The following diagram illustrates the decision logic for the purification process.

Caption: Decision tree for selecting loading techniques and mobile phase modifiers for this compound purification.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21186332, this compound. Retrieved October 26, 2025 from [Link].

- Relevance: Confirms physicochemical properties (MW 159.17, Polar Surface Area) used to determine column loading capacity.

- Relevance: Verifies CAS 1195533-51-7 and structural integrity for the protocol.

- Dolan, J. W. (2010). "A Guide to HPLC and LC-MS Buffer Selection." LCGC North America.

-

Teo, S. et al. (2019). "Isolation and Purification of Pyrazines." PubMed. Retrieved from [Link].

- Relevance: General protocols for extracting and purifying pyrazine derivatives

Sources

Application Note & Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Pyrazine-2-sulfonamide

Introduction: The Rationale for MIC Testing of Novel Sulfonamides

The escalating crisis of antimicrobial resistance necessitates the discovery and development of novel antimicrobial agents. Pyrazine-2-sulfonamide and its derivatives represent a promising class of compounds, leveraging the established antibacterial properties of the sulfonamide functional group with the unique chemical scaffold of pyrazine.[1][2][3] Sulfonamides traditionally act as competitive inhibitors of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[1] By mimicking the natural substrate, para-aminobenzoic acid (PABA), these compounds disrupt the synthesis of essential nucleic acids, leading to bacteriostasis.[1]

The Minimum Inhibitory Concentration (MIC) is the foundational metric in antimicrobial susceptibility testing, defined as the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.[4][5][6] Determining the MIC of this compound is a critical first step in evaluating its potential as a therapeutic agent. This value provides a quantitative measure of its potency against a spectrum of clinically relevant bacteria and serves as a key parameter for further preclinical and clinical development.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to reliably determine the MIC of this compound using the broth microdilution method, harmonized with the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8][9]

Principle of the Broth Microdilution Assay

The broth microdilution method is a standardized, widely used technique to determine the MIC of an antimicrobial agent.[10][11] The core principle involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial compound in a liquid growth medium. This is performed in a 96-well microtiter plate format, allowing for efficient testing of multiple concentrations and bacterial strains simultaneously.[10] After a specified incubation period, the wells are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the compound at which no visible growth occurs.[12]

This method is preferred for its conservation of reagents, ease of scalability, and the ability to generate quantitative and reproducible results, which are essential for comparing the activity of novel compounds like this compound.[13][14]

Mechanism of Action: The Folate Pathway Inhibition

Understanding the mechanism of action is crucial for interpreting MIC results and anticipating the spectrum of activity. This compound, as a sulfonamide, is presumed to target the folate biosynthesis pathway, which is essential for bacterial survival but absent in humans, making it a selective target.

Caption: Inhibition of the bacterial folate pathway by this compound.

Materials and Reagents

Test Compound

-

This compound (Molecular Weight: 159.17 g/mol )[15]

-

Dimethyl sulfoxide (DMSO), sterile, for stock solution preparation

Media and Buffers

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)[7]

-

Mueller-Hinton Agar (MHA) for bacterial culture

-

0.9% Saline, sterile

Bacterial Strains

-

Test Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria. Examples include:

-

Staphylococcus aureus (e.g., ATCC 29213)

-

Escherichia coli (e.g., ATCC 25922)

-

Pseudomonas aeruginosa (e.g., ATCC 27853)

-

Enterococcus faecalis (e.g., ATCC 29212)

-

-

Quality Control (QC) Strains: ATCC strains with established MIC ranges for common antibiotics are crucial for validating the assay.[16] E. coli ATCC 25922 is a common QC strain for sulfonamide testing.[12]

Equipment and Consumables

-

Sterile, 96-well, U-bottom microtiter plates

-

Multichannel pipettes and sterile tips

-

Spectrophotometer or McFarland turbidity standards

-

Incubator (35 ± 2 °C)

-

Vortex mixer

-

Sterile petri dishes, loops, and swabs

Detailed Experimental Protocol: Broth Microdilution

This protocol is aligned with CLSI M07 guidelines for dilution antimicrobial susceptibility tests.[8]

Step 1: Preparation of this compound Stock Solution

-

Causality: A high-concentration stock solution in a suitable solvent is necessary for subsequent serial dilutions. DMSO is commonly used for its ability to dissolve a wide range of organic compounds. The final concentration of DMSO in the assay must be kept low (typically ≤1%) to avoid impacting bacterial growth.

-

Accurately weigh a sufficient amount of this compound powder.

-

Dissolve in 100% sterile DMSO to create a high-concentration stock (e.g., 10 mg/mL or 10,240 µg/mL). Ensure complete dissolution by vortexing.

-

This stock solution can be stored in small aliquots at -20°C or below. Avoid repeated freeze-thaw cycles.

Step 2: Preparation of Bacterial Inoculum

-

Causality: The final inoculum density is critical for reproducibility. A standardized inoculum ensures that the observed MIC is a true reflection of the compound's activity and not an artifact of an unusually high or low bacterial load. The target final concentration in each well is approximately 5 x 10⁵ CFU/mL.[12]

-

From a fresh (18-24 hour) culture on an MHA plate, select 3-5 well-isolated colonies of the same morphological type.

-

Transfer the colonies to a tube containing 5 mL of sterile 0.9% saline.

-

Vortex thoroughly to create a smooth suspension.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL). This can be done by adding more bacteria or sterile saline and comparing against the standard visually or using a spectrophotometer (OD₆₂₅nm of 0.08-0.13).

-

Within 15 minutes of standardization, dilute this suspension 1:150 in CAMHB. This will result in a final inoculum density of approximately 5 x 10⁵ CFU/mL when added to the plate.

Step 3: Preparation of the 96-Well Plate

-

Causality: A serial twofold dilution series provides a logarithmic concentration gradient to pinpoint the lowest concentration that inhibits growth. Including positive (no drug) and negative (no bacteria) controls is essential for validating the experiment.

-

Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

-

Add 100 µL of the this compound working solution (prepared from the stock) to the first column of wells. This will result in the highest desired test concentration.

-

Using a multichannel pipette, perform a serial twofold dilution by transferring 100 µL from column 1 to column 2. Mix by pipetting up and down.

-

Continue this serial dilution across the plate to column 10. Discard 100 µL from column 10 after mixing.

-

Column 11 will serve as the growth control (no drug).

-

Column 12 will serve as the sterility control (no bacteria, only media).

Step 4: Inoculation and Incubation

-

Add 10 µL of the standardized bacterial inoculum (from Step 2) to wells in columns 1 through 11. Do not add bacteria to column 12.

-

The final volume in each well (columns 1-11) will be 110 µL.

-

Seal the plate with a lid or an adhesive plate sealer.

-

Incubate the plate at 35 ± 2 °C for 16-20 hours in ambient air.[17]

Caption: Workflow for the broth microdilution MIC assay.

Data Analysis and Interpretation

Reading the MIC Value

After incubation, place the microtiter plate on a dark, non-reflective surface. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).[4][12]

-

Special Consideration for Sulfonamides: For trimethoprim-sulfamethoxazole, CLSI guidelines recommend reading the MIC at the lowest concentration that inhibits ≥80% of growth compared to the growth control.[7] This is due to the bacteriostatic nature of the drug and the potential for trailing endpoints. This principle should be considered when reading results for this compound.

Assay Validation (Self-Validating System)

For the results to be considered valid, the following criteria must be met:

-

Sterility Control (Column 12): Must be clear, with no turbidity.

-

Growth Control (Column 11): Must show robust turbidity.

-

QC Strain: The MIC value for the QC strain (e.g., E. coli ATCC 25922) must fall within its acceptable, published range for a control antibiotic.

Interpreting the Results

The raw MIC value (in µg/mL) is a measure of potency. For novel compounds without established clinical breakpoints, the MIC is used to compare activity against different bacterial species and against established antibiotics.[5]

-

Susceptible (S), Intermediate (I), Resistant (R) Categories: These categories are defined by clinical breakpoints established by bodies like CLSI and EUCAST.[18][19] Breakpoints are specific to a drug, organism, and site of infection. Since this compound is a novel compound, it will not have established breakpoints. Early-stage interpretation relies on comparing its MIC values to those of existing drugs.

| Parameter | Description | Example Value |

| Test Compound | This compound | - |

| Concentration Range | Typically 0.06 - 128 µg/mL | - |

| Test Organism | S. aureus ATCC 29213 | MIC = 16 µg/mL |

| Test Organism | E. coli ATCC 25922 | MIC = 32 µg/mL |

| QC Strain | E. coli ATCC 25922 | MIC for Trimethoprim-Sulfamethoxazole: 0.5/9.5 µg/mL |

| QC Reference Range | Published acceptable range for the QC strain/drug combination. | e.g., ≤0.5/9.5 µg/mL |

Troubleshooting Common Issues

| Problem | Potential Cause | Solution |

| No growth in any wells (including growth control) | Inoculum was not viable; incubator malfunction. | Verify inoculum preparation and incubator temperature. Repeat assay. |

| Growth in sterility control well | Contamination of media or reagents. | Use fresh, sterile materials. Check aseptic technique. |

| MIC for QC strain is out of range | Procedural error (e.g., incorrect inoculum density, improper dilution); reagent degradation. | Review all procedural steps. Verify stock solution concentration. Use a new lot of media. |

| "Skipped" wells (growth at high concentration, no growth at lower) | Compound precipitation; contamination of a single well. | Ensure compound is fully dissolved in stock. Check for precipitation in the plate. Review pipetting technique. |

| Trailing endpoints (hazy growth over several wells) | Common with bacteriostatic agents like sulfonamides. | Read the MIC as the concentration causing ≥80% growth reduction compared to the control. |

Conclusion

This application note provides a robust and detailed protocol for determining the MIC of this compound, grounded in internationally recognized standards. Adherence to these guidelines, particularly regarding inoculum preparation and the use of quality control strains, will ensure the generation of accurate and reproducible data. This information is fundamental for advancing the characterization of this compound as a potential new antimicrobial agent and for guiding future structure-activity relationship studies and preclinical development.

References

-

protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]

-